![molecular formula C7H6O2S B2743665 Thieno[3,2-b]furan-5-ylmethanol CAS No. 2460750-53-0](/img/structure/B2743665.png)

Thieno[3,2-b]furan-5-ylmethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thieno[3,2-b]furan-5-ylmethanol can be synthesized via a one-pot reaction involving regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions. The optimized conditions include using 2 mol% Pd(PPh3)4 and 2 mol% copper(I) thiophene-2-carboxylate (CuTc) as catalysts, K3PO4·3H2O as the base, and tert-butanol as the solvent .Molecular Structure Analysis

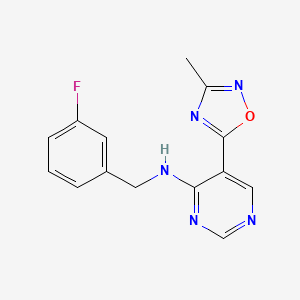

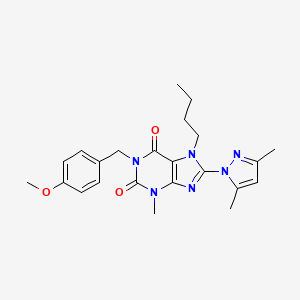

Thieno[3,2-b]furan-5-ylmethanol has the molecular formula C7H6O2S. Its molecular weight is 154.18 g/mol. The structure consists of a thieno ring fused with a furan ring, with a methanol group attached to the thieno ring.Chemical Reactions Analysis

The one-pot synthesis involves intramolecular C–O coupling reactions, leading to the formation of benzo[4,5]thieno[3,2-b]benzofurans (BTBFs). The method provides moderate to good yields for various substrates .Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Furan-Fused Ring Compounds

Thieno[3,2-b]furan compounds are synthesized using a one-pot reaction involving regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions . This method is cost-effective and environmentally friendly, reducing raw materials and energy consumption .

Optoelectronic Devices

Furan-fused ring compounds, including Thieno[3,2-b]furan, exhibit high fluorescence quantum efficiency and high carrier mobility. They are widely used as luminescent materials or hole transporting materials in optoelectronic devices .

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Compounds like benzodifurans (BDFs) and naphthodifurans (NDFs), which are similar to Thieno[3,2-b]furan, play an important role in the development of high-performance OLEDs and OFETs .

Synthesis of Thieno[3,2-b]furan Derivatives with Multiple Fused Rings

Thieno[3,2-b]furan derivatives with up to six fused rings can be synthesized using an Ullmann-Type Intramolecular C-O Reaction .

Organic Electronic Devices

Thieno[3,2-b]thiophene derivatives, which are related to Thieno[3,2-b]furan, have limited solubility in common organic solvents, making them promising candidates for organic electronic devices prepared by vapor evaporation .

Enhancement in Charge Carrier Mobility

The use of furan as a spacer in Thieno[3,2-b]furan compounds can enhance charge carrier mobility. The HOMO energy level, close to the Au work function, is expected to facilitate the hole injection from gold contacts in p-type polymers .

Safety And Hazards

Thieno[3,2-b]furan-5-ylmethanol is not intended for human or veterinary use. For research use only.

Propiedades

IUPAC Name |

thieno[3,2-b]furan-5-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-3,8H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZRKWXTICZERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1SC(=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]furan-5-ylmethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2743585.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2743589.png)

![4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2743591.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide](/img/structure/B2743596.png)

![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2743597.png)

![Ethyl 4-[4-[(3-carbamoyl-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2743598.png)

![4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine](/img/structure/B2743599.png)